PTR1 Enzymatic Inhibition: Scaffold Baseline Established by the N-Benzyl Analog Reveals the Sensitivity of the 6-Carboxamide Substituent
Although direct PTR1 inhibition data for 2-amino-N-methylbenzo[d]thiazole-6-carboxamide has not been publicly reported, the closest structurally characterized analog—2-amino-N-benzylbenzo[d]thiazole-6-carboxamide (compound 4c)—provides a quantitative benchmark for the scaffold. Compound 4c inhibited TbPTR1 with an IC₅₀ of 0.35 µM and LmPTR1 with an IC₅₀ of 1.9 µM, with anti-parasitic activity against T. brucei (EC₅₀ = 7.0 µM) [1]. The N-methyl substituent of the target compound is sterically smaller and less lipophilic than the N-benzyl group, predicting altered enzyme affinity and cellular permeability relative to 4c.
| Evidence Dimension | TbPTR1 inhibitory potency and anti-T. brucei cellular activity |
|---|---|
| Target Compound Data | Not yet reported in primary literature |
| Comparator Or Baseline | 2-Amino-N-benzylbenzo[d]thiazole-6-carboxamide (4c): TbPTR1 IC₅₀ = 0.35 µM, LmPTR1 IC₅₀ = 1.9 µM, T. brucei EC₅₀ = 7.0 µM [1] |
| Quantified Difference | Data gap; N-methyl vs. N-benzyl substitution difference not yet quantified |
| Conditions | Recombinant TbPTR1 and LmPTR1 enzyme inhibition assays; in vitro T. brucei culture |
Why This Matters
The established PTR1 activity of the 2-amino-6-carboxamide benzothiazole scaffold validates the target compound as a credible starting point for anti-parasitic research, while the absence of data highlights the need for empirical head-to-head comparisons when selecting this N-methyl variant over the known N-benzyl lead.
- [1] Linciano P, Pozzi C, Dello Iacono L, et al. Enhancement of Benzothiazoles as Pteridine Reductase-1 Inhibitors for the Treatment of Trypanosomatidic Infections. J Med Chem. 2019;62(8):3989-4012. PMID: 30908048. View Source
